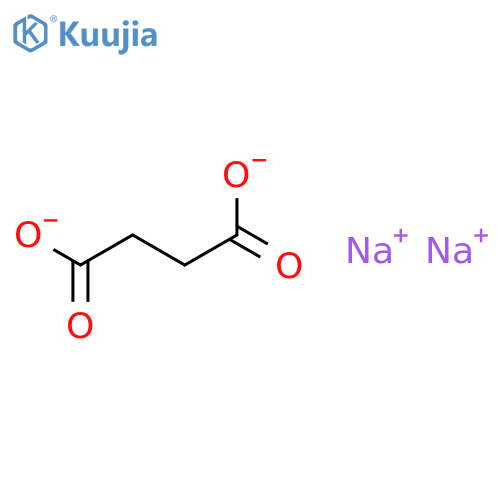Cas no 150-90-3 (Disodium succinate)
コハク酸二ナトリウム(Disodium succinate)は、コハク酸のナトリウム塩であり、食品添加物や化学工業において幅広く利用される化合物です。優れた緩衝能とpH調整機能を有し、食品の風味向上や安定性保持に寄与します。特にうま味成分としても知られ、加工食品や調味料に使用されることが多いです。化学的には水溶性が高く、生分解性にも優れているため、環境負荷が低い点も特徴です。また、医薬品分野では緩衝剤や補助剤としての応用も可能です。高い純度と安定性を備え、多様な産業用途に対応できる信頼性の高い化学品です。

Disodium succinate structure
商品名:Disodium succinate
Disodium succinate 化学的及び物理的性質
名前と識別子
-
- Sodium succinate
- BUTANEDIOIC ACID DISODIUM SALT
- DISODIUM SUCCINATE
- FEMA 3277
- SODIUM SUCCINATE DIBASIC
- SUCCINIC ACID DISODIUM SALT
- SUCCINIC ACID NA2-SALT
- WORMWOOD ACID DISODIUM SALT
- di-Sodiumsuccinatehexahyrate
- dlsodiumsuccinate
- Jantaran sodny
- Soduxin
- Disodiumsuccinate anhydride
- Sodium succinate anhydrous
- Sodium succinate dibasic anhydrous
- Succinic Acid Disodium Salt Anhydrous
- SODIUM SUCCINATE 6 H2O
- SODIUMSUCCINATE,ANHYDROUS,REAGENT
- Scallops, prime
- 3-Pyridinecarboxylicacid,2-[1-[2-[[(3,5-difluorophenyl)amino]carbonyl]hydrazinylidene]ethyl]
- BAS654H
- Diflufenzopyr
- diflufenzopyr-Na
- SAN 835H
- sodium 2-{1-[4-(3,5-difluorophenyl)semicarbazono]ethyl}nicotinate
- sodium salt of 2-acetylnicotinic acid 4-(3,5-difluorophenyl)semicarbazone
- Sodium succinate dibasic,Succinic acid dis
- succinic acid sodium salt
- Ganbei
- Natriumsuccinat
- succinate sodium
- jantaransodny
- 日本触媒琥珀酸二钠
- Disodium butanedioate
- Butanedioic acid, disodium salt
- Jantaran sodny [Czech]
- Succinic acid, disodium salt
- Butanedioic acid, sodium salt (1:2)
- FEMA No. 3277
- V8ZGC8ISR3
- C4H4Na2O4
- sodium succinate (anhydrous)
- Butanedioic acid disodium hexahydrate
- Succinic
- Disodium succinate?
- DTXSID5059741
- SUCCINATE SODIUM [WHO-DD]
- disodium succinate (anh.)
- CCG-266291
- CHEBI:63675
- Sodium Succinate Anhydrous [NF]
- MFCD00002790
- Succinic acid,sodium salt
- Sodium succinate, anhydrous
- DS-002595
- NS00079477
- UNII-V8ZGC8ISR3
- disodium succinate (anhydrous)
- J-008755
- SODIUM SUCCINATE (MART.)
- Succinic acid disodium salt, 99%
- Disodium succinate, >=98%
- S0105
- AKOS015913971
- CCRIS 3700
- SODIUM SUCCINATE [MI]
- AKOS015960584
- anhydrous sodium succinate
- Q18212116
- Anhydrous Sodium Succinate, United States Pharmacopeia (USP) Reference Standard
- ANHYDROUS SODIUM SUCCINATE [USP-RS]
- succinicacid,sodiumsalt
- SCHEMBL24440
- EN300-113941
- 14047-56-4
- CHEMBL3907604
- Sodium succinate dibasic, purum, anhydrous, >=98.0% (NT)
- 150-90-3
- EINECS 205-778-7
- ANHYDROUS SODIUM SUCCINATE (USP-RS)
- G76694
- SODIUM SUCCINATE [MART.]
- sodiumsuccinate
- anhydrous disodium succinate
- DISODIUM SUCCINATE [FHFI]
- Disodium succinate - anhydrous
- FD45364
- Disodium butanedioate; Wormwood acid disodium salt; Butanedioic acid, sodium salt
- Disodium succinate
-
- MDL: MFCD00002790
- インチ: 1S/C4H6O4.2Na/c5-3(6)1-2-4(7)8;;/h1-2H2,(H,5,6)(H,7,8);;/q;2*+1/p-2
- InChIKey: ZDQYSKICYIVCPN-UHFFFAOYSA-L
- ほほえんだ: [Na+].[Na+].[O-]C(C([H])([H])C([H])([H])C(=O)[O-])=O
計算された属性
- せいみつぶんしりょう: 161.99000
- どういたいしつりょう: 161.99
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 81.6
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- トポロジー分子極性表面積: 80.3
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 結晶は白色結晶粒子である、無水物質は結晶粉末である。
- ふってん: 158°Cat760mmHg
- フラッシュポイント: 110.9ºC
- PH値: 7-9 (100g/l, H2O, 20℃)
- ようかいど: 350g/l
- すいようせい: 300 g/L (25 ºC)
- PSA: 80.26000
- LogP: -2.73360
- FEMA: 3277
- マーカー: 13,8754
- かんど: 湿度に敏感である
- ようかいせい: 水に溶け、エタノールに溶けない。
Disodium succinate セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36-S24/25
- 福カードFコード:3
- RTECS番号:WM7751000
-
危険物標識:

- セキュリティ用語:S24/25
- リスク用語:R36/37/38
- ちょぞうじょうけん:密封貯蔵。
- どくせい:LD50 i.v. in mice: 4.5 g/kg (Zuckerbrod, Graef)
- TSCA:Yes
Disodium succinate 税関データ
- 税関コード:2917190090
- 税関データ:
中国税関コード:
2917190090概要:
2917190090その他の無環ポリカルボン酸。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用、テレフタル酸は4 CBAvalue、テレフタル酸はP TL酸値を指定してください、テレフタル酸は色を、テレフタル酸は水分を明記してください
要約:
2917190090無環ポリカルボン酸及びその無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:無最恵国関税:6.5% General tariff:30.0%
Disodium succinate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Cooke Chemical | A7323612-500G |
Sodium succinate , AR |
150-90-3 | 99.0% | 500g |
RMB 61.60 | 2025-02-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1022156-100g |
Disodium succinate |
150-90-3 | 98% | 100g |
¥45 | 2023-02-18 | |
| abcr | AB347447-250 ml |
Succinate, 0.2M buffer solution, pH 6.0; . |
150-90-3 | 250ml |
€70.90 | 2022-06-10 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1022156-2.5kg |
Disodium succinate |
150-90-3 | 98% | 2.5kg |
¥252.00 | 2023-11-21 | |
| Cooke Chemical | A7323612-2.5KG |
Sodium succinate , AR |
150-90-3 | 99.0% | 2.5kg |
RMB 202.40 | 2025-02-20 | |
| TRC | A659765-10g |
Anhydrous Sodium Succinate |
150-90-3 | 10g |
$ 104.00 | 2023-04-19 | ||
| DC Chemicals | DC29183-100mg |
Disodium succinate |
150-90-3 | >98% | 100mg |
$25.0 | 2023-09-15 | |
| DC Chemicals | DC29183-250mg |
Disodium succinate |
150-90-3 | >98% | 250mg |
$45.0 | 2023-09-15 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S12620-2.5kg |
Disodium succinate |
150-90-3 | 2.5kg |
¥338.0 | 2021-09-04 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S818135-10kg |
Disodium succinate |
150-90-3 | AR,99.0% | 10kg |
786.00 | 2021-05-17 |
Disodium succinate サプライヤー
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
(CAS:150-90-3)Disodium succinate
注文番号:sfd16464
在庫ステータス:in Stock
はかる:200kg
清らかである:99.9%
最終更新された価格情報:Friday, 19 July 2024 14:37
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:150-90-3)Disodium succinate
注文番号:LE19019
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:20
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:150-90-3)干贝素
注文番号:LE8424311
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:46
価格 ($):discuss personally
Disodium succinate 関連文献
-
Hweiyan Tsai,Shang-heng Tsai,Wei-Jen Ting,Chao-Chin Hu,C. Bor Fuh Analyst 2014 139 2476
-
Marlies Unterberg,Larissa Leffers,Florian Hübner,Hans-Ulrich Humpf,Konstantin Lepikhov,J?rn Walter,Franziska Ebert,Tanja Schwerdtle Toxicol. Res. 2014 3 456
-
Jinli Fan,Weiju Hao,Chengyu Fu,Ziliang Chen,Rikai Liang,Cheng Lian,Qiang Zhang,Guisheng Li J. Mater. Chem. A 2022 10 1535
-
Qing-Jun Guan,Wei Sun,Yue-Hua Hu,Zhi-Gang Yin,Chang-Ping Guan RSC Adv. 2017 7 27807
-
Hee-Kyung Kim,Dong Woo Lee,Sojeong Park,Euo Chang Jung,Sang Ho Lim,Wansik Cha,Hye-Ryun Cho RSC Adv. 2022 12 4047
150-90-3 (Disodium succinate) 関連製品
- 201595-67-7(Succinic Acid-13C4)
- 676-46-0(DL-Hydroxysuccinic Acid Sodium)
- 692-29-5(Succinaldehydic acid)
- 21668-90-6(Succinic-d6 Acid)
- 22798-10-3(dl-malic acid, disodium salt)
- 25569-53-3(Succinic acid ethyleneglycol polymer)
- 38765-83-2(Butyric acid-)
- 286367-72-4(Butanoic-1,2-13C2 acid(9CI))
- 110-15-6(butanedioic acid)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:150-90-3)Disodium succinate

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:150-90-3)丁二酸钠

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ








